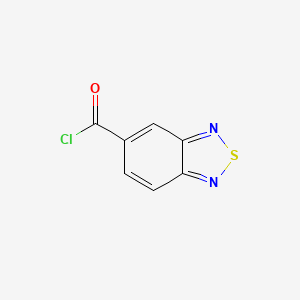

2,1,3-Benzothiadiazole-5-carbonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,1,3-benzothiadiazole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2OS/c8-7(11)4-1-2-5-6(3-4)10-12-9-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STVKFABXTFREFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C=C1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379957 | |

| Record name | 2,1,3-benzothiadiazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321309-31-3 | |

| Record name | 2,1,3-benzothiadiazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 321309-31-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Versatility of the 2,1,3-Benzothiadiazole Scaffold

An In-depth Technical Guide to the Synthesis of 2,1,3-Benzothiadiazole-5-carbonyl chloride

The 2,1,3-benzothiadiazole (BTD) core is a privileged heterocyclic structure that has garnered significant attention across materials science and medicinal chemistry.[1][2][3] Recognized for its potent electron-accepting nature, the BTD moiety is a fundamental building block in the design of "push-pull" conjugated systems for advanced organic electronics.[4] These materials are integral to the development of organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and fluorescent probes.[4][5][6]

The functionalization of the BTD core is critical for tuning its electronic and photophysical properties. This compound serves as a key intermediate in this process. The high reactivity of the acyl chloride group allows for its efficient conversion into a wide array of other functional groups, including esters, amides, and ketones, through nucleophilic acyl substitution.[7][8] This guide provides a comprehensive overview of the synthesis of this compound from its carboxylic acid precursor, focusing on the underlying mechanisms, practical laboratory procedures, and essential safety considerations.

Synthetic Strategy: Conversion of Carboxylic Acid to Acyl Chloride

The most direct and widely employed method for synthesizing this compound is the reaction of the corresponding carboxylic acid, 2,1,3-Benzothiadiazole-5-carboxylic acid, with a chlorinating agent.[4][9] While several reagents can achieve this transformation, such as phosphorus pentachloride (PCl₅) and oxalyl chloride ((COCl)₂), thionyl chloride (SOCl₂) is frequently the reagent of choice.[8][10][11]

The use of thionyl chloride is advantageous because the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous at room temperature.[8] This simplifies the purification process, as these gases can be easily removed from the reaction mixture, often driving the reaction to completion.

Reaction Mechanism: The Role of Thionyl Chloride

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a well-established nucleophilic acyl substitution mechanism. Understanding this pathway is crucial for optimizing reaction conditions and anticipating potential side reactions.

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the electrophilic sulfur atom of thionyl chloride.[12][13]

-

Intermediate Formation: This attack forms a highly reactive chlorosulfite intermediate and displaces a chloride ion.[12][14] The hydroxyl group of the carboxylic acid is effectively converted into a much better leaving group.[12]

-

Nucleophilic Substitution: The displaced chloride ion, now acting as a nucleophile, attacks the electrophilic carbonyl carbon of the intermediate.[7][13]

-

Product Formation: A tetrahedral intermediate is formed, which then collapses. The chlorosulfite group departs, decomposing into gaseous sulfur dioxide and a chloride ion, which subsequently abstracts the proton to form hydrogen chloride gas, yielding the final acyl chloride product.[7][13]

Detailed Synthesis Protocol

This protocol details the conversion of 2,1,3-Benzothiadiazole-5-carboxylic acid to this compound. All operations involving thionyl chloride must be performed in a certified chemical fume hood.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (Example) | Molar Eq. |

| 2,1,3-Benzothiadiazole-5-carboxylic acid | 16405-98-4 | 180.19 | 1.80 g (10 mmol) | 1.0 |

| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | 10 mL (~140 mmol) | ~14 |

| Anhydrous Toluene (optional solvent) | 108-88-3 | 92.14 | 20 mL | - |

| N,N-Dimethylformamide (DMF) (catalyst) | 68-12-2 | 73.09 | 1-2 drops | Catalytic |

Experimental Procedure:

-

Reaction Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. The top of the condenser should be fitted with a gas outlet tube connected to a trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the HCl and SO₂ gases produced. Ensure the entire apparatus is dry (oven or flame-dried) and under an inert atmosphere (e.g., nitrogen or argon).

-

Charging the Flask: To the flask, add 2,1,3-Benzothiadiazole-5-carboxylic acid (1.0 eq).

-

Addition of Reagents: Add anhydrous toluene (optional, can be run neat in SOCl₂) followed by the slow, dropwise addition of thionyl chloride (at least 5-10 eq) via an addition funnel at room temperature. Add a catalytic amount of DMF (1-2 drops).

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure (using a rotary evaporator with appropriate trapping for the corrosive vapors). To ensure complete removal of SOCl₂, co-evaporation with anhydrous toluene (2-3 times) may be necessary.

-

Purification: The resulting crude this compound is often a solid or oil. Due to its reactivity, it is typically used in the subsequent synthetic step without further purification. If purification is required, recrystallization from a non-protic solvent like hexane or vacuum distillation (for thermally stable compounds) can be attempted, though decomposition is a risk.

Critical Safety Precautions

Working with thionyl chloride requires strict adherence to safety protocols due to its hazardous nature.[15]

-

Corrosivity: Thionyl chloride is highly corrosive to the skin, eyes, and respiratory tract.[15] It causes severe burns upon contact.[16]

-

Toxicity: It is toxic if inhaled.[16] All manipulations must be performed in a well-ventilated chemical fume hood.[17][18]

-

Reactivity with Water: Thionyl chloride reacts violently and exothermically with water, moisture, and alcohols, releasing corrosive HCl gas.[17][19] All glassware must be scrupulously dried before use.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., neoprene or nitrile).[15][16][19]

-

Emergency Procedures: An emergency eyewash station and safety shower must be immediately accessible.[17][18] In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[16][18]

-

Waste Disposal: Unused thionyl chloride must be quenched carefully by slow addition to a stirred, cooled solution of sodium carbonate or calcium hydroxide. Do not add water directly to thionyl chloride.[16]

References

-

Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

-

Chemistry LibreTexts. 22.9 Reactions of Carboxylic Acids. [Link]

-

New Jersey Department of Health. HAZARD SUMMARY: THIONYL CHLORIDE. [Link]

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

Henry Rzepa's Blog. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. [Link]

-

YouTube. Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). [Link]

-

Bionium. Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link]

-

Lanxess. Product Safety Assessment: Thionyl chloride. [Link]

-

ResearchGate. Examples of chemical modifications of the 2,1,3-benzothiadiazole system... [Link]

-

National Institutes of Health. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. [Link]

-

MDPI. 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. [Link]

-

MDPI. New Unsymmetrically Substituted Benzothiadiazole-Based Luminophores: Synthesis, Optical, Electrochemical Studies, Charge Transport, and Electroluminescent Characteristics. [Link]

-

MDPI. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. [Link]

-

Preprints.org. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. [Link]

-

Science of Synthesis. 1,2,5-Thiadiazoles and Related Compounds. [Link]

-

Semantic Scholar. 2,1,3‐Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. [Link]

-

ACS Publications. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. [Link]

-

PubChem. 2,1,3-Benzothiadiazole-5-carboxylic acid. [Link]

-

Chemguide. converting carboxylic acids into acyl (acid) chlorides. [Link]

-

Chemistry LibreTexts. Conversion of carboxylic acids to acid chlorides. [Link]

-

Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. [Link]

-

Moodle. Carboxylic Acids to Acid Chlorides. [Link]

-

Amerigo Scientific. This compound. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 2,1,3‐Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules | Semantic Scholar [semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. 2,1,3-Benzothiadiazole-5-carboxylic acid | C7H4N2O2S | CID 602011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 11. Carboxylic Acids to Acid Chlorides [moodle.tau.ac.il]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 15. lanxess.com [lanxess.com]

- 16. westliberty.edu [westliberty.edu]

- 17. nj.gov [nj.gov]

- 18. actylislab.com [actylislab.com]

- 19. bionium.miami.edu [bionium.miami.edu]

An In-Depth Technical Guide to the Physicochemical Properties of 2,1,3-Benzothiadiazole-5-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The landscape of modern drug discovery and materials science is perpetually shaped by the emergence of novel molecular entities. Among these, heterocyclic compounds hold a place of prominence, offering unique electronic and structural features. 2,1,3-Benzothiadiazole-5-carbonyl chloride stands out as a key building block, its utility underscored by its reactive acyl chloride moiety tethered to the versatile benzothiadiazole core. This guide provides a comprehensive exploration of its physicochemical properties, offering a critical resource for researchers seeking to harness its potential in their scientific endeavors.

Core Molecular Attributes and Physicochemical Profile

This compound is a crystalline solid at room temperature. Its fundamental properties are summarized below, providing a foundational understanding of its molecular identity and behavior.

| Property | Value | Source(s) |

| CAS Number | 321309-31-3 | [1] |

| Molecular Formula | C₇H₃ClN₂OS | [1] |

| Molecular Weight | 198.63 g/mol | [1] |

| Melting Point | 111 °C | |

| Boiling Point | 297.6 °C at 760 mmHg (calculated) | |

| Appearance | Solid |

A foundational understanding of these properties is paramount for its appropriate handling, storage, and application in synthetic chemistry. The melting point suggests a moderate degree of intermolecular forces in the solid state, while the calculated boiling point indicates its relatively low volatility.

Synthesis and Reactivity: A Chemist's Perspective

The synthetic accessibility of this compound is a key determinant of its widespread use. The most logical and commonly employed synthetic route proceeds through a two-step sequence: the formation of the parent 2,1,3-benzothiadiazole core, followed by functionalization to introduce the carbonyl chloride group.

Synthesis of the 2,1,3-Benzothiadiazole Scaffold

The preparation of the 2,1,3-benzothiadiazole ring system is a well-established process, typically achieved through the reaction of an appropriately substituted ortho-phenylenediamine with a sulfur-containing reagent.[2] Thionyl chloride (SOCl₂) is a common choice for this cyclization.[2]

Conversion to the Carboxylic Acid and Subsequent Chlorination

The introduction of the 5-carbonyl chloride functionality is typically achieved by first synthesizing the corresponding 2,1,3-benzothiadiazole-5-carboxylic acid. This carboxylic acid can then be converted to the highly reactive acyl chloride.

Experimental Protocol: Conversion of a Carboxylic Acid to an Acyl Chloride

The conversion of a carboxylic acid to its corresponding acyl chloride is a fundamental transformation in organic synthesis. Several reagents can effect this change, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most common.[3][4]

Using Thionyl Chloride:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize the HCl and SO₂ byproducts), the carboxylic acid is suspended or dissolved in an inert solvent such as toluene or dichloromethane.

-

Reagent Addition: Thionyl chloride (typically 1.5 to 2 equivalents) is added dropwise to the reaction mixture at room temperature. A catalytic amount of dimethylformamide (DMF) is often added to facilitate the reaction.

-

Reaction Progression: The mixture is then heated to reflux and the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure. The crude acyl chloride can then be purified by distillation or recrystallization.

Using Oxalyl Chloride:

-

Reaction Setup: The carboxylic acid is dissolved or suspended in an anhydrous, non-polar solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Oxalyl chloride (typically 1.2 to 1.5 equivalents) is added dropwise at 0 °C or room temperature, followed by a catalytic amount of DMF.

-

Reaction Progression: The reaction is typically stirred at room temperature for several hours. The evolution of gas (CO and CO₂) is observed.

-

Work-up: The solvent and excess reagents are removed in vacuo to yield the crude acyl chloride.

The choice between thionyl chloride and oxalyl chloride often depends on the substrate's sensitivity and the desired purity of the final product. Oxalyl chloride is often preferred for its milder reaction conditions and the volatile nature of its byproducts.

Caption: General workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, characteristic of the substituted benzene ring of the benzothiadiazole core. The chemical shifts and coupling patterns of these protons will be influenced by the electron-withdrawing nature of both the thiadiazole ring and the carbonyl chloride group. For the parent 2,1,3-benzothiadiazole, aromatic protons appear in the range of δ 7.5-8.1 ppm.[5] The presence of the carbonyl chloride at the 5-position will likely shift the adjacent protons downfield.

-

¹³C NMR: The carbon NMR spectrum will provide information on all the carbon environments within the molecule. The carbonyl carbon of the acyl chloride is expected to resonate significantly downfield, typically in the range of 160-180 ppm. The aromatic carbons of the benzothiadiazole ring will appear in the approximate range of 110-160 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the key functional groups present in the molecule. The most prominent and diagnostic absorption band will be the C=O stretch of the acyl chloride, which is expected to appear at a high frequency, typically in the range of 1770-1815 cm⁻¹. Other characteristic absorptions will include C=C stretching vibrations of the aromatic ring (around 1450-1600 cm⁻¹) and C-H stretching vibrations (above 3000 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of 2,1,3-benzothiadiazole and its derivatives is characterized by electronic transitions within the aromatic system.[6] The parent compound exhibits absorption maxima that can be influenced by solvent polarity. The introduction of the carbonyl chloride group may cause a shift in the absorption bands due to its electronic effects on the benzothiadiazole core.

Solubility Profile

The solubility of this compound is a critical parameter for its use in solution-phase reactions and for purification. While comprehensive quantitative solubility data is not widely published, a qualitative assessment can be made based on its structure.

As a relatively polar molecule with a reactive acyl chloride group, it is expected to be soluble in a range of common aprotic organic solvents.

Qualitative Solubility Predictions:

-

Soluble in: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Toluene.

-

Reactive with: Protic solvents such as water, alcohols, and primary/secondary amines. The acyl chloride will readily react with these solvents, leading to hydrolysis or ester/amide formation, respectively.

Experimental Protocol: Determination of Solubility

A standard method for determining the solubility of a compound involves preparing a saturated solution and quantifying the concentration of the dissolved solid.

-

Sample Preparation: An excess amount of this compound is added to a known volume of the desired anhydrous aprotic solvent in a sealed vial.

-

Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a syringe filter.

-

Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, by comparing the response to a calibration curve prepared from standards of known concentration.

Caption: Workflow for the experimental determination of solubility.

Safety, Handling, and Storage

As with any reactive chemical, proper handling and storage procedures are essential to ensure safety. This compound is a moisture-sensitive and corrosive compound.

-

Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Storage away from moisture and incompatible materials such as water, alcohols, and strong bases is crucial to prevent degradation.

Applications in Research and Development

The utility of this compound stems from the combination of the electronically and photophysically active benzothiadiazole core with a versatile reactive handle. This unique combination makes it a valuable building block in several areas:

-

Drug Discovery: The benzothiadiazole scaffold is a recognized pharmacophore in medicinal chemistry. The acyl chloride group allows for the facile introduction of this moiety into larger molecules through amide or ester linkages, enabling the synthesis of novel compounds with potential therapeutic activity.

-

Materials Science: The electron-accepting nature of the 2,1,3-benzothiadiazole unit makes it a key component in the design of organic electronic materials, including polymers and small molecules for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).[2] The carbonyl chloride functionality provides a convenient point of attachment for polymerization or for linking to other chromophores.

-

Fluorescent Probes: The inherent fluorescence of many benzothiadiazole derivatives makes this class of compounds attractive for the development of fluorescent probes and sensors. The acyl chloride can be used to conjugate the benzothiadiazole fluorophore to biomolecules or other targeting ligands.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in both academic research and industrial applications. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for its effective and safe utilization. This guide has provided a comprehensive overview of these key aspects, intended to empower researchers to confidently incorporate this important building block into their synthetic strategies and innovative designs.

References

- [Link to a relevant research article or database entry for physicochemical properties]

- [Link to a relevant research article or d

-

[2]

-

[7]

-

[5]

- [Link to a relevant research article or database entry for ¹³C NMR d

- [Link to a relevant research article or d

- [Link to a relevant research article or d

-

[1]

-

[6]

- [Link to a relevant research article or d

- [Link to a relevant research article or database entry for applic

- [Link to a relevant research article or database entry for drug discovery applic

- [Link to a relevant research article or database entry for materials science applic

- [Link to a relevant research article or database entry for fluorescent probe applic

-

[8]

-

[4]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 3. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. 2,1,3-Benzothiadiazole(273-13-2) 1H NMR spectrum [chemicalbook.com]

- 6. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

Spectroscopic Characterization of 2,1,3-Benzothiadiazole-5-carbonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,1,3-Benzothiadiazole and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science.[1][2] Their unique electronic properties, often characterized by electron-deficient nature, make them valuable scaffolds in the design of fluorescent probes, organic light-emitting diodes (OLEDs), and various pharmaceutical agents.[2][3] The functionalization of the benzothiadiazole core allows for the fine-tuning of its physicochemical and biological properties. One such key intermediate is 2,1,3-Benzothiadiazole-5-carbonyl chloride (CAS No: 321309-31-3), a reactive derivative poised for further chemical modifications.[4][5]

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound is foundational to interpreting its spectral data. The molecule consists of a bicyclic system where a benzene ring is fused to a thiadiazole ring, with a carbonyl chloride group attached at the 5-position of the benzothiadiazole core.

Figure 1. Molecular structure of this compound.

The workflow for the comprehensive spectroscopic analysis of this molecule is outlined below.

Caption: Workflow for the synthesis and spectroscopic characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the number of different types of protons and their chemical environments in a molecule. For this compound, we expect to see signals in the aromatic region of the spectrum.

Predicted ¹H NMR Spectrum:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~8.4 - 8.6 | d | ~1.5 - 2.0 |

| H-6 | ~8.1 - 8.3 | dd | ~8.5 - 9.0, ~1.5 - 2.0 |

| H-7 | ~7.9 - 8.1 | d | ~8.5 - 9.0 |

Interpretation:

-

The aromatic protons of the 2,1,3-benzothiadiazole ring system typically resonate at downfield chemical shifts due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the heterocyclic ring.[6]

-

H-4 , being ortho to the electron-withdrawing carbonyl chloride group, is expected to be the most deshielded proton and will likely appear as a doublet with a small meta-coupling to H-6.

-

H-6 is expected to be a doublet of doublets, showing a large ortho-coupling with H-7 and a smaller meta-coupling with H-4.

-

H-7 will likely appear as a doublet due to ortho-coupling with H-6.

-

The exact chemical shifts and coupling constants can be influenced by the solvent used for the NMR measurement. Common deuterated solvents for such compounds include chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule.

Predicted ¹³C NMR Spectrum:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (carbonyl) | ~165 - 170 |

| C-3a, C-7a | ~150 - 155 |

| C-5 | ~135 - 140 |

| C-4, C-6, C-7 | ~120 - 135 |

Interpretation:

-

The carbonyl carbon (C=O) is expected to have the most downfield chemical shift due to the strong deshielding effect of the double-bonded oxygen and the attached chlorine atom.[7]

-

The two carbons at the fusion of the benzene and thiadiazole rings, C-3a and C-7a , are also expected to be significantly deshielded and appear in the range of 150-155 ppm.

-

The carbon atom attached to the carbonyl chloride group, C-5 , will be deshielded and is predicted to resonate in the 135-140 ppm range.

-

The remaining aromatic carbons, C-4, C-6, and C-7 , will appear in the typical aromatic region of 120-135 ppm. The specific chemical shifts will depend on their position relative to the carbonyl chloride and the heterocyclic ring.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. For this compound, the most characteristic absorption bands are expected for the carbonyl group and the aromatic system.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (acid chloride) | ~1770 - 1810 | Strong |

| C=C Aromatic Stretch | ~1450 - 1600 | Medium to Strong |

| C-H Aromatic Stretch | ~3000 - 3100 | Medium to Weak |

| C-Cl Stretch | ~600 - 800 | Strong |

Interpretation:

-

The most prominent and diagnostic peak in the IR spectrum will be the strong C=O stretching vibration of the acid chloride functional group, which typically appears at a high frequency (1770-1810 cm⁻¹).[8][9] This high frequency is due to the electron-withdrawing effect of the chlorine atom.

-

Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the C=C stretching vibrations within the aromatic benzothiadiazole ring system.

-

Weak to medium intensity bands above 3000 cm⁻¹ are expected for the aromatic C-H stretching vibrations .

-

A strong absorption band in the fingerprint region, typically between 600 and 800 cm⁻¹ , can be attributed to the C-Cl stretching vibration .[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, which is 198.63 g/mol .[5] Due to the presence of chlorine, we expect to see two molecular ion peaks:

-

Major Fragmentation Pathways:

-

Loss of Cl: A significant fragment ion would be observed at m/z = 163 , corresponding to the loss of a chlorine radical from the molecular ion. This would result in the formation of a stable acylium ion.

-

Loss of CO: Subsequent loss of a carbon monoxide molecule from the [M-Cl]⁺ fragment would lead to a peak at m/z = 135 .

-

Other fragmentation patterns involving the benzothiadiazole ring may also be observed.

-

Experimental Protocols

While specific experimental conditions for this exact compound are not detailed in the available literature, the following are general, field-proven protocols for obtaining high-quality spectral data for similar aromatic acid chlorides.

1. NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary, but caution should be exercised due to the reactive nature of the acid chloride.

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Spectral Width: 16 ppm.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Spectral Width: 240 ppm.

-

Relaxation Delay (d1): 2-5 seconds.

-

-

2. IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Resolution: 4 cm⁻¹.

-

A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

-

3. Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: The sample can be introduced via a direct insertion probe (for solids) or a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Instrument Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 200-250 °C.

-

Conclusion

The comprehensive spectroscopic analysis of this compound, through the combined application of NMR, IR, and MS techniques, provides a robust framework for its structural elucidation and purity assessment. The predicted spectral data and interpretation presented in this guide offer a valuable resource for researchers working with this important chemical intermediate. The characteristic signals in each spectroscopic method, particularly the high-frequency C=O stretch in the IR, the downfield aromatic protons in the ¹H NMR, the carbonyl carbon signal in the ¹³C NMR, and the isotopic pattern of the molecular ion in the mass spectrum, collectively serve as a unique fingerprint for this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling confident characterization and facilitating its use in the synthesis of novel materials and potential therapeutic agents.

References

-

MDPI. (n.d.). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Retrieved from [Link]

-

MDPI. (2023, December 18). Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,1,3-Benzothiadiazole. Retrieved from [Link]

-

MDPI. (n.d.). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Retrieved from [Link]

-

Middle East Technical University. (n.d.). Design, synthesis and characterization of 2,1,3-benzothiadiazole comprising polymers: the effect of. Retrieved from [Link]

-

MDPI. (n.d.). 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. Retrieved from [Link]

-

PubChem. (n.d.). 2,1,3-Benzothiadiazole. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

RSC Publishing. (2024, May 29). Unravelling the photobehavior of a 2,1,3-benzothiadiazole-based HOF and its molecular units: experimental and theoretical insights into their spectroscopic properties in solution and in the solid state. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

MDPI. (n.d.). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. Retrieved from [Link]

-

Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]

-

Diva-Portal.org. (2021, January 20). Ortho-directed substitution of 2,1,3-benzothiadiazole derivatives. Retrieved from [Link]

-

YouTube. (2014, July 28). How to prepare an IR sample. Retrieved from [Link]

-

ResearchGate. (2020, December 15). NMR Spectroscopic Investigation of Benzothiazolylacetonitrile Azo dyes: CR7 Substitution Effect and Semiempirical Study. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

-

Diva-portal.org. (n.d.). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Experimental procedures. Retrieved from [Link]

-

University of Calgary. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Effective Modulation of 2,1,3-Benzothiadiazoles and 2,1,3- Benzoselenadiazoles Photoluminescence Properties by Pd- Catalyzed C–H Bond Arylations. Retrieved from [Link]

-

MSU chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

Journal of Chemical Education. (n.d.). Safe Preparation of HCl and DCl for IR Spectroscopy. Retrieved from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Retrieved from [Link]

-

YouTube. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Retrieved from [Link]

-

Finetech Industry Limited. (n.d.). This compound | cas: 321309-31-3. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound,321309-31-3-Amadis Chemical [amadischem.com]

- 5. This compound | CAS: 321309-31-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. 2,1,3-Benzothiadiazole(273-13-2) 1H NMR [m.chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uobabylon.edu.iq [uobabylon.edu.iq]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Mass Spectrometry [www2.chemistry.msu.edu]

solubility of 2,1,3-Benzothiadiazole-5-carbonyl chloride in organic solvents

An In-Depth Technical Guide to the Solubility of 2,1,3-Benzothiadiazole-5-carbonyl chloride in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound, a crucial reagent in the synthesis of novel therapeutics and functional materials. Due to the compound's inherent reactivity as an acyl chloride, this guide emphasizes a theoretical framework for solubility prediction, coupled with detailed, safety-oriented experimental protocols for empirical determination. We explore the physicochemical properties that govern its solubility in a range of common organic solvents and present a qualitative solubility profile. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution for synthetic applications.

Introduction: The Significance of this compound in Modern Chemistry

2,1,3-Benzothiadiazole and its derivatives are privileged heterocyclic scaffolds in medicinal chemistry and materials science.[1][2][3][4] The unique electronic properties of the benzothiadiazole ring system, often imparting fluorescence and serving as an electron acceptor, have led to its incorporation into a variety of functional molecules, including fluorescent probes, organic light-emitting diodes (OLEDs), and solar cells.[2][3][4][5] this compound is a key intermediate, providing a reactive handle for the introduction of the benzothiadiazole moiety into larger molecular frameworks through acylation reactions.

A thorough understanding of the solubility of this acyl chloride is paramount for its effective use. Proper solvent selection is critical for achieving homogeneous reaction conditions, controlling reaction rates, and ensuring the formation of pure products. The high reactivity of the carbonyl chloride group, however, complicates simple solubility assessments, as the compound can readily react with many common solvents.[6] This guide, therefore, addresses not only solubility but also the stability and reactivity of the title compound in various organic media.

Physicochemical Properties and Predicted Solubility

The solubility of a compound is governed by its molecular structure, polarity, and ability to form intermolecular interactions with the solvent. The key structural features of this compound influencing its solubility are the polar benzothiadiazole ring system and the highly reactive acyl chloride group.

Molecular Structure:

Caption: Molecular structure of this compound.

The benzothiadiazole core is a relatively polar, aromatic system. The nitrogen and sulfur heteroatoms introduce a dipole moment. The acyl chloride group is highly polar and electrophilic. This combination suggests that the molecule will be most soluble in polar solvents that do not react with the acyl chloride functionality.

Predicted Qualitative Solubility Profile:

Based on these structural features and the known reactivity of acyl chlorides, the following qualitative solubility profile is predicted:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile | Soluble to Highly Soluble | These solvents are polar enough to solvate the polar benzothiadiazole and acyl chloride groups but are generally unreactive towards acyl chlorides under anhydrous conditions. Dichloromethane and chloroform are often excellent choices for reactions involving acyl chlorides. |

| Nonpolar Aprotic | Toluene, Hexanes | Slightly Soluble to Sparingly Soluble | The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. |

| Polar Protic | Water, Alcohols (e.g., Methanol, Ethanol) | Reactive | Acyl chlorides react vigorously with water and alcohols to form carboxylic acids and esters, respectively.[6] Therefore, these are not suitable solvents for dissolving the compound intact. |

| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble but with Caution | While likely soluble, DMF can act as a catalyst for the decomposition of some acyl chlorides.[7] DMSO can also react with acyl chlorides under certain conditions. Use of these solvents should be carefully considered based on the intended application. |

Experimental Protocol for Solubility Determination

Given the reactive nature of this compound, a carefully designed experimental protocol is necessary to obtain meaningful solubility data while ensuring safety.

Safety Precautions:

-

This compound is toxic if swallowed, causes skin irritation, and causes serious eye irritation.

-

It is corrosive and reacts with water, releasing hydrogen chloride gas.[6][8]

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn.[9]

-

All glassware must be thoroughly dried before use to prevent hydrolysis of the acyl chloride.

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology:

-

Preparation of a Saturated Solution:

-

To a clean, dry vial, add a known volume (e.g., 1.0 mL) of the anhydrous test solvent.

-

incrementally add small, accurately weighed portions of this compound to the solvent.

-

After each addition, cap the vial and vortex for 1-2 minutes.

-

Allow the solution to stand and observe for any undissolved solid.

-

Continue adding the compound until a small amount of solid remains undissolved, indicating a saturated solution.

-

Equilibrate the saturated solution at the desired temperature for at least one hour with occasional agitation.

-

-

Quantification of Solute Concentration:

-

Carefully withdraw a known volume of the clear supernatant from the saturated solution using a pre-weighed, dry gas-tight syringe.

-

Dispense the supernatant into a pre-weighed vial containing a known excess of a quenching agent (e.g., anhydrous methanol). This will convert the acyl chloride to a stable methyl ester.

-

Reweigh the vial to determine the exact mass of the supernatant transferred.

-

Analyze the resulting solution by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Quantitative Nuclear Magnetic Resonance (qNMR), to determine the concentration of the methyl ester derivative.

-

From the concentration of the derivative, the initial concentration of this compound in the saturated solution can be calculated.

-

-

Data Reporting:

-

Express the solubility in standard units such as grams per liter (g/L) or moles per liter (mol/L).

-

Specify the temperature at which the solubility was determined.

-

Conclusion

References

-

PubChem. (n.d.). 5-Chloro-2,1,3-benzothiadiazole. Retrieved from [Link]

-

ABR Organics Limited. (2024). Safety Data Sheet: Benzothiazole. Retrieved from [Link]

-

Larsson, J., et al. (2021). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry, 86(15), 10243–10257. [Link]

-

Clark, J. (2015). An introduction to acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]

-

Larsson, J., et al. (2021). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. Diva-Portal.org. Retrieved from [Link]

-

Reddit. (2021). Anyone have an experimental procedure for synthesis of an Acyl Chloride insitu from a carboxylic acid using thinoyl chloride? Retrieved from [Link]

-

MDPI. (2022). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Molecules, 27(19), 6527. [Link]

-

Wikipedia. (2023). 2,1,3-Benzothiadiazole. Retrieved from [Link]

-

MDPI. (2022). 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. Materials, 15(15), 5418. [Link]

-

XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. Retrieved from [Link]

-

Khan Academy. (2014, January 20). Preparation of acyl (acid) chlorides [Video]. YouTube. [Link]

-

ResearchGate. (2019). What should I reconsider in my experiment for acyl chloride to be formed? Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. diva-portal.org [diva-portal.org]

- 3. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.ca [fishersci.ca]

- 9. api.henkeldx.com [api.henkeldx.com]

theoretical studies on 2,1,3-Benzothiadiazole-5-carbonyl chloride

An In-depth Technical Guide to the Theoretical Investigation of 2,1,3-Benzothiadiazole-5-carbonyl chloride

This guide provides a comprehensive overview of the theoretical methodologies applicable to the study of this compound. Tailored for researchers, chemists, and drug development professionals, this document synthesizes established computational protocols with expert insights to facilitate the rational design and characterization of novel functional molecules derived from this versatile scaffold.

Introduction: The 2,1,3-Benzothiadiazole Core

The 2,1,3-benzothiadiazole (BTD) scaffold is a privileged electron-acceptor unit that forms the core of numerous functional molecules.[1][2] Its unique electronic properties, high photostability, and versatile functionalization capabilities have cemented its importance in fields ranging from organic electronics (OLEDs, solar cells) to medicinal chemistry and fluorescent probes.[1][2][3] The BTD core's inherent electron-deficient nature significantly influences the frontier molecular orbitals of its derivatives, making it a critical component in the design of materials with tailored optoelectronic properties.[4][5]

This guide focuses on a specific, highly reactive derivative: This compound . The presence of the carbonyl chloride group at the 5-position introduces a potent electron-withdrawing moiety and a key site for synthetic elaboration. Understanding the electronic structure, reactivity, and spectroscopic properties of this molecule through theoretical studies is paramount for its effective utilization in designing next-generation materials and therapeutics.

Core Theoretical Methodologies for BTD Derivatives

Computational chemistry provides indispensable insights into molecular properties, complementing and often guiding experimental work. For BTD derivatives, Density Functional Theory (DFT) has emerged as the predominant methodology due to its favorable balance of accuracy and computational cost.

Pillar 1: Ground-State Properties via Density Functional Theory (DFT)

DFT is the workhorse for calculating the electronic structure and geometric properties of BTD systems.[6][7][8][9]

-

Causality of Method Selection : The choice of functional and basis set is critical for obtaining reliable results. The B3LYP hybrid functional is widely used for organic molecules as it effectively incorporates both Hartree-Fock exchange and DFT exchange-correlation components.[6][8] Basis sets like 6-31G(d,p) or the correlation-consistent cc-pVDZ provide a robust description of electron distribution, including polarization functions necessary for accurately modeling the sulfur and other heteroatoms in the BTD core.[6][8]

-

Key Analyses :

-

Geometry Optimization : The first step is to find the lowest energy structure of the molecule. This provides crucial data on bond lengths, bond angles, and dihedral angles.

-

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior.[7][10] The HOMO energy relates to the electron-donating ability (ionization potential), while the LUMO energy relates to the electron-accepting ability (electron affinity). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the energy of the lowest electronic transition.[4][6] For BTD derivatives, the LUMO is typically localized on the electron-deficient benzothiadiazole moiety.[6]

-

Molecular Electrostatic Potential (MEP) : An MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. This is invaluable for predicting reactivity, particularly for a molecule like this compound with its highly reactive acyl chloride group.

-

Pillar 2: Excited-State Properties via Time-Dependent DFT (TD-DFT)

To understand the photophysical properties, such as color and fluorescence, excited-state calculations are necessary.

-

Causality of Method Selection : Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the energies of electronic transitions (e.g., from the ground state S₀ to the first excited state S₁).[7][8] This allows for the theoretical prediction of UV-Vis absorption spectra, including the wavelength of maximum absorption (λmax) and the corresponding oscillator strength (a measure of transition probability).[6][11]

-

Self-Validation : The accuracy of TD-DFT results can be benchmarked against experimental spectra of known BTD derivatives. Functionals like CAM-B3LYP are often employed for charge-transfer excitations, which are common in D-A type molecules based on BTD.[11]

Proposed Theoretical Workflow for this compound

The following section outlines a detailed, step-by-step computational protocol for the comprehensive theoretical characterization of the title compound.

Experimental Protocol: Computational Characterization

-

Structure Preparation : Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

-

Ground-State Geometry Optimization :

-

Perform a full geometry optimization without constraints using DFT.

-

Level of Theory : B3LYP functional with the 6-311+G(d,p) basis set.

-

Rationale : This level of theory provides a high-accuracy geometry and electronic structure for organic heteroaromatic systems. The inclusion of diffuse functions (+) is important for accurately describing the electron distribution around the electronegative atoms.

-

-

Vibrational Frequency Analysis :

-

Perform a frequency calculation at the same level of theory (B3LYP/6-311+G(d,p)) on the optimized geometry.

-

Validation : Confirm that the calculation yields zero imaginary frequencies, which validates that the optimized structure is a true energy minimum. This is a critical self-validating step in any computational study.

-

-

Electronic Property Analysis :

-

From the validated ground-state calculation, extract and analyze the energies and spatial distributions of the HOMO and LUMO.

-

Generate the Molecular Electrostatic Potential (MEP) map to visualize reactive sites.

-

-

Excited-State Calculation :

-

Perform a TD-DFT calculation on the optimized ground-state geometry.

-

Level of Theory : CAM-B3LYP/6-311+G(d,p).

-

Rationale : CAM-B3LYP is often more accurate for predicting excitation energies in molecules where charge transfer character is expected.

-

Analysis : Calculate the first 10-20 singlet excited states to simulate the UV-Vis absorption spectrum. Identify the primary electronic transitions contributing to the main absorption bands.

-

Visualizations and Data

The following diagrams and table illustrate the proposed workflow and the expected nature of the results.

Caption: A standard workflow for the theoretical characterization of a novel molecule.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. diva-portal.org [diva-portal.org]

- 3. mdpi.com [mdpi.com]

- 4. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. open.metu.edu.tr [open.metu.edu.tr]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. worldscientific.com [worldscientific.com]

- 9. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

Methodological & Application

Application Notes & Protocols: Synthesis of High-Performance Fluorescent Probes Using 2,1,3-Benzothiadiazole-5-carbonyl Chloride

For: Researchers, scientists, and drug development professionals.

Abstract

The 2,1,3-benzothiadiazole (BTD) scaffold has emerged as a privileged structure in the design of advanced fluorescent probes, prized for its exceptional photophysical properties.[1][2][3] This application note provides a detailed guide to the synthesis of novel fluorescent probes utilizing 2,1,3-Benzothiadiazole-5-carbonyl chloride as a versatile and reactive building block. We delve into the underlying chemical principles, provide a comprehensive, step-by-step protocol for the synthesis and purification of BTD-based probes, and discuss their characterization and potential applications in bioimaging and sensing.

Introduction: The 2,1,3-Benzothiadiazole Advantage

The limitations of classical fluorophores such as fluoresceins and rhodamines have driven the exploration of new scaffolds with superior photophysical characteristics.[1][4] The 2,1,3-benzothiadiazole (BTD) heterocycle has garnered significant attention due to its unique electronic structure.[5] The fusion of an electron-withdrawing thiadiazole ring with a benzene ring often results in compounds with strong intramolecular charge transfer (ICT) character.[5][6] This leads to a suite of desirable properties for fluorescence applications:

-

Large Stokes Shifts: Minimizes self-quenching and spectral overlap between excitation and emission, improving signal-to-noise ratios.[1][4][7]

-

High Fluorescence Quantum Yields: Ensures bright emission for sensitive detection.[1][4][6]

-

Environmental Sensitivity (Solvatochromism): The emission properties are often highly sensitive to the local environment, making BTD derivatives excellent candidates for sensing applications.[7][8]

-

Photostability: BTD-based probes often exhibit high stability against photobleaching, allowing for long-term imaging experiments.[1][4]

-

Tunable Emission: The emission wavelength can be readily tuned from the blue to the near-infrared region by modifying the substituents on the BTD core.[7]

The use of this compound as a synthetic precursor provides a strategic advantage. The highly reactive carbonyl chloride group allows for facile covalent linkage to a wide array of nucleophilic moieties, such as amines, alcohols, and thiols, enabling the modular construction of targeted fluorescent probes.

Reaction Principle: Nucleophilic Acyl Substitution

The core of the synthetic strategy revolves around the nucleophilic acyl substitution reaction between this compound and a suitable nucleophile, typically a primary or secondary amine. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of the chloride leaving group, forming a stable amide bond and yielding the desired BTD-functionalized probe.

To facilitate this reaction and neutralize the hydrochloric acid byproduct, a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically added.

Caption: General reaction scheme for the synthesis of a BTD-based fluorescent probe.

Detailed Synthesis Protocol: Amine-Reactive BTD Probe

This protocol details the synthesis of a generic amine-reactive BTD probe. The specific amine used will determine the final properties and application of the probe.

3.1. Materials and Reagents

| Reagent | CAS Number | Supplier | Notes |

| This compound | 321309-31-3 | Santa Cruz Biotechnology or equivalent | Highly reactive, handle with care in a fume hood.[9] |

| Amine of interest (e.g., a primary amine) | Varies | Various | Ensure high purity. |

| Triethylamine (TEA) | 121-44-8 | Various | Anhydrous grade is recommended. |

| Dichloromethane (DCM) | 75-09-2 | Various | Anhydrous grade is recommended. |

| Saturated Sodium Bicarbonate Solution | N/A | Lab-prepared | Used for aqueous workup. |

| Brine (Saturated Sodium Chloride Solution) | N/A | Lab-prepared | Used for aqueous workup. |

| Anhydrous Magnesium Sulfate or Sodium Sulfate | Varies | Various | For drying the organic phase. |

| Silica Gel for Column Chromatography | Varies | Various | 60 Å, 230-400 mesh is typical. |

| Hexane | 110-54-3 | Various | HPLC grade for chromatography. |

| Ethyl Acetate | 141-78-6 | Various | HPLC grade for chromatography. |

3.2. Experimental Procedure

Caption: Step-by-step experimental workflow for the synthesis and purification.

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the amine of interest (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

-

Rationale: An inert atmosphere and anhydrous conditions are crucial to prevent hydrolysis of the highly reactive this compound. The excess base neutralizes the HCl generated during the reaction.

-

-

Addition of BTD-COCl: In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0°C over 10-15 minutes.

-

Rationale: Dropwise addition at low temperature helps to control the exothermic reaction and minimize the formation of side products.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours.

-

Rationale: Allowing the reaction to proceed at room temperature ensures complete conversion.

-

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting amine and the appearance of a new, fluorescent spot indicates product formation.

-

Workup: Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

-

Rationale: The sodium bicarbonate wash removes any unreacted acid chloride and the triethylammonium hydrochloride salt. The brine wash helps to remove residual water.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography.[10] The appropriate eluent system will depend on the polarity of the synthesized probe but a gradient of hexane and ethyl acetate is a good starting point.

-

Rationale: Column chromatography is essential to remove any unreacted starting materials and byproducts, yielding a highly pure fluorescent probe.

-

3.3. Characterization

The structure and purity of the synthesized probe should be confirmed by standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To verify the molecular weight of the product.

-

UV-Visible Spectroscopy: To determine the absorption maxima (λ_abs).

-

Fluorescence Spectroscopy: To determine the emission maxima (λ_em), quantum yield (Φ_F), and Stokes shift.

Photophysical Properties and Data

The photophysical properties of BTD-based probes are highly dependent on the nature of the substituent attached to the carbonyl group. Electron-donating groups generally lead to a red-shift in both absorption and emission spectra.

Table 1: Representative Photophysical Data of BTD-Amide Derivatives

| Derivative | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) | Solvent |

| N-butyl-2,1,3-benzothiadiazole-5-carboxamide | ~400 | ~510 | ~5400 | ~0.4 | Dichloromethane |

| N-phenyl-2,1,3-benzothiadiazole-5-carboxamide | ~420 | ~550 | ~6000 | ~0.6 | Dichloromethane |

| N-(4-methoxyphenyl)-2,1,3-benzothiadiazole-5-carboxamide | ~435 | ~580 | ~6200 | ~0.7 | Dichloromethane |

Note: These are representative values and will vary based on the specific molecular structure and solvent environment.

Applications in Research and Development

The modular nature of this synthesis allows for the creation of a diverse library of fluorescent probes for various applications:

-

Bioimaging: By conjugating the BTD core to biomolecules such as peptides, antibodies, or small molecule ligands, researchers can selectively label and visualize specific cellular components or processes.[1][4][7] For instance, BTD derivatives have been successfully used to stain mitochondria, lipid droplets, and cell nuclei.[1][4]

-

Sensing: The sensitivity of the BTD fluorophore to its environment can be harnessed to develop probes for detecting specific analytes, ions, or changes in physiological parameters like pH or viscosity.[2]

-

Drug Development: Fluorescently labeling drug candidates with BTD can aid in studying their cellular uptake, distribution, and mechanism of action.[1][4]

Conclusion

This compound is a powerful and versatile reagent for the synthesis of high-performance fluorescent probes. The straightforward and robust protocol described herein provides a reliable method for accessing a wide range of BTD-based fluorophores with tunable photophysical properties. The exceptional characteristics of the BTD scaffold make these probes valuable tools for advancing research in cellular biology, diagnostics, and drug discovery.

References

-

Neto, B. A. D., & Carvalho, P. H. P. R. (2015). Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. Accounts of Chemical Research, 48(6), 1560–1569. [Link]

-

Carvalho, P. H. P. R., & Neto, B. A. D. (2015). Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. Accounts of Chemical Research, 48(6), 1560–1569. [Link]

-

Wang, Y., et al. (2022). Full-color emission of fluorinated benzothiadiazole-based D–A–D fluorophores and their bioimaging applications. Materials Advances, 3(10), 4215-4221. [Link]

-

Neto, B. A. D., & Carvalho, P. H. P. R. (2015). Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. Request PDF.[Link]

-

da Silva, W. R., et al. (2019). Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of New Generation Probes. Request PDF.[Link]

-

MDPI. (2023). Development of 2,1,3-Benzothiadiazole-Based Room-Temperature Fluorescent Nematic Liquid Crystals. MDPI.[Link]

-

Gomółka, G., et al. (2022). 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. Molecules, 27(15), 4992. [Link]

-

Di Stasio, F., et al. (2022). Spectroscopic Investigation and Theoretical Modeling of Benzothiadiazole-Based Charge-Transfer Chromophores. ChemRxiv.[Link]

-

RSC Publishing. (2024). Unravelling the photobehavior of a 2,1,3-benzothiadiazole-based HOF and its molecular units: experimental and theoretical insights into their spectroscopic properties in solution and in the solid state. RSC Publishing.[Link]

-

STEMM Institute Press. (2024). Synthesis and Application of Novel Benzothiazole Fluorescent Probes. STEMM Institute Press.[Link]

-

MDPI. (2022). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI.[Link]

-

ACS Publications. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry.[Link]

-

National Center for Biotechnology Information. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. PubMed Central.[Link]

-

National Center for Biotechnology Information. (2020). Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. Molecules, 25(23), 5763. [Link]

-

MDPI. (2021). Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties. MDPI.[Link]

-

National Center for Biotechnology Information. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 581. [Link]

-

ResearchGate. (2016). Synthesis and characterizations of benzothiadiazole-based fluorophores as potential wavelength-shifting materials. Dyes and Pigments, 134, 216-224. [Link]

- Google Patents. (2020). CN111116513A - Fixed-point bromination method of 2,1, 3-benzothiadiazole derivative.

-

Science of Synthesis. (2004). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Thieme.[Link]

Sources

- 1. Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Unravelling the photobehavior of a 2,1,3-benzothiadiazole-based HOF and its molecular units: experimental and theoretical insights into their spectros ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC01368A [pubs.rsc.org]

- 7. Full-color emission of fluorinated benzothiadiazole-based D–A–D fluorophores and their bioimaging applications - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 8. air.unipr.it [air.unipr.it]

- 9. scbt.com [scbt.com]

- 10. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Esterification of 2,1,3-Benzothiadiazole-5-carbonyl chloride

<

Introduction

The 2,1,3-benzothiadiazole (BTD) scaffold is a privileged heterocyclic motif in the fields of medicinal chemistry and materials science.[1][2][3] Its inherent electron-deficient nature makes it a crucial building block for creating "push-pull" systems, which are fundamental to the design of advanced organic semiconductors, fluorescent probes, and photovoltaics.[4][5][6] The functionalization of the BTD core, particularly through the introduction of an ester moiety at the 5-position, provides a versatile handle for fine-tuning the electronic and photophysical properties of these materials, as well as for enabling their incorporation into larger molecular architectures.[6][7]

This technical guide provides a comprehensive overview and detailed protocols for the esterification of 2,1,3-Benzothiadiazole-5-carbonyl chloride. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and discuss critical parameters that influence reaction outcomes. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and application of novel BTD derivatives.

Chemical Principles and Causality

The esterification of an acyl chloride with an alcohol is a classic and highly efficient nucleophilic acyl substitution reaction.[8] The high reactivity of the acyl chloride is attributed to the strong electron-withdrawing effect of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the alcohol.

The reaction proceeds via a tetrahedral intermediate. The addition of a base, such as pyridine or triethylamine, is often employed to neutralize the hydrochloric acid (HCl) byproduct, which can otherwise protonate the alcohol and reduce its nucleophilicity, thereby inhibiting the reaction.[8][9]

The choice of solvent is critical and is typically an aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile to avoid any unwanted side reactions with the acyl chloride. Reaction temperatures are often kept low initially to control the exothermic nature of the reaction and then may be raised to drive the reaction to completion.

Reaction Mechanism

The generally accepted mechanism for the base-catalyzed esterification of an acyl chloride is as follows:

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride.

-

Formation of Tetrahedral Intermediate: This results in the formation of a transient tetrahedral intermediate.

-

Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

-

Deprotonation: The base in the reaction mixture deprotonates the resulting oxonium ion to yield the final ester product and the protonated base.

dot graph "" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, penwidth=1.5, color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", penwidth=1.5];

} Figure 1: General workflow for the synthesis and purification of 2,1,3-Benzothiadiazole-5-carboxylate esters.

Materials and Reagents

Chemicals

| Chemical | Supplier | CAS Number | Notes |

| This compound | e.g., Sigma-Aldrich | 321309-32-4 | Highly reactive, corrosive, and moisture-sensitive. Handle with care.[10] |

| Alcohol (e.g., Methanol, Ethanol, Isopropanol) | Various | Various | Anhydrous grade recommended. |

| Pyridine | Various | 110-86-1 | Anhydrous grade. Acts as a base and catalyst. |

| Triethylamine (TEA) | Various | 121-44-8 | Anhydrous grade. Alternative base to pyridine. |

| Dichloromethane (DCM), Anhydrous | Various | 75-09-2 | Common reaction solvent. |

| Tetrahydrofuran (THF), Anhydrous | Various | 109-99-9 | Alternative reaction solvent. |

| Diethyl Ether | Various | 60-29-7 | For extraction. |

| Ethyl Acetate | Various | 141-78-6 | For extraction and chromatography. |

| Hexanes | Various | 110-54-3 | For chromatography. |

| Hydrochloric Acid (HCl), 1M solution | Various | 7647-01-0 | For aqueous workup. |

| Sodium Bicarbonate (NaHCO₃), saturated solution | Various | 144-55-8 | For aqueous workup. |

| Brine (saturated NaCl solution) | In-house prep. | 7647-14-5 | For aqueous workup. |

| Sodium Sulfate (Na₂SO₄), Anhydrous | Various | 7757-82-6 | For drying organic layers. |

| Magnesium Sulfate (MgSO₄), Anhydrous | Various | 7487-88-9 | For drying organic layers. |

| Silica Gel (for column chromatography) | Various | 7631-86-9 | 230-400 mesh. |

Equipment

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Ice bath

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

Glass column for chromatography

-

Standard laboratory glassware

Experimental Protocols

General Protocol for the Esterification of this compound

This protocol provides a general method for the synthesis of various esters of 2,1,3-benzothiadiazole-5-carboxylic acid. The specific alcohol and reaction conditions may be varied to optimize the yield for a particular target ester.